molecular formula C25H29N5O2 B2398164 N'-(2-cyanophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922012-58-6

N'-(2-cyanophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2398164
CAS No.: 922012-58-6
M. Wt: 431.54
InChI Key: LDLOHFNKAUQRGC-UHFFFAOYSA-N
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Description

N'-(2-cyanophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic organic compound intended for research and development purposes. Its complex molecular structure, featuring tetrahydroquinoline and pyrrolidine moieties linked by an ethanediamide bridge, suggests potential for investigation in various biochemical pathways. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for the handling and use of this substance.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-29-12-6-8-18-15-19(10-11-22(18)29)23(30-13-4-5-14-30)17-27-24(31)25(32)28-21-9-3-2-7-20(21)16-26/h2-3,7,9-11,15,23H,4-6,8,12-14,17H2,1H3,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLOHFNKAUQRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroquinoline core is accessible via Bischler-Napieralski cyclization, a classical method for constructing dihydroisoquinoline scaffolds. Starting from a benzamide precursor (7–19 in), cyclization under reflux with phosphoryl chloride (POCl₃) or other dehydrating agents yields 3,4-dihydroisoquinolines. Subsequent catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond to form the tetrahydroquinoline skeleton.

Example Protocol :

  • React substituted benzamide (1.0 equiv) with POCl₃ (3.0 equiv) in anhydrous dichloroethane at 80°C for 6 hours.
  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate) to obtain 3,4-dihydroisoquinoline.
  • Hydrogenate with 10% Pd/C (0.1 equiv) in methanol under H₂ (1 atm) for 12 hours.

Key Modifications :

  • N-Methylation : Introduce the 1-methyl group via reductive amination using formaldehyde and NaBH₃CN.
  • Regioselective Functionalization : Direct bromination or boronation at the 6-position enables subsequent cross-coupling reactions.

Functionalization of the Pyrrolidin-1-Yl-Ethyl Side Chain

Nucleophilic Substitution

The pyrrolidine-ethyl group is introduced through alkylation of a primary or secondary amine. A two-step sequence involving:

  • Epoxide Ring Opening : React 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxirane with pyrrolidine in ethanol at 60°C.
  • Amine Alkylation : Treat the resulting amino alcohol with methyl iodide or another alkylating agent in the presence of K₂CO₃.

Alternative Route :

  • Mitsunobu Reaction : Couple a hydroxymethyl-tetrahydroquinoline derivative with pyrrolidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Assembly of the Ethanediamide Linker

Oxalamide Formation

The central ethanediamide bridge is constructed via sequential amide couplings:

  • Activation of Oxalic Acid : Convert oxalic acid to oxalyl chloride using thionyl chloride (SOCl₂).
  • Stepwise Aminolysis :
    • React oxalyl chloride with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethylamine in dichloromethane (DCM) at 0°C.
    • Add 2-cyanophenylamine to the intermediate acyl chloride, catalyzed by 4-dimethylaminopyridine (DMAP).

Optimization Notes :

  • Ultrasonic irradiation (20 kHz, 50 W) improves reaction efficiency and reduces reaction time from 12 hours to 2 hours.
  • Use of polymer-supported scavengers (e.g., PS-Trisamine) simplifies purification by removing excess reagents.

Final Coupling and Characterization

Convergent Coupling Strategy

Combine the tetrahydroquinoline-pyrrolidine-ethylamine intermediate with the preformed 2-cyanophenyl-oxalamide fragment under peptide coupling conditions:

  • Reagents : HOBt (hydroxybenzotriazole), EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Yield : 65–78% after silica gel chromatography.

Spectroscopic Characterization

Critical Data :

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 1.45 (s, 3H, CH₃), 2.50–2.70 (m, 8H, pyrrolidine), 3.20 (t, 2H, CH₂N), 7.60–8.10 (m, 4H, aromatic)
LCMS (ESI+) m/z 432.2 [M+H]⁺ (calc. 431.54)
IR (ATR) 1650 cm⁻¹ (C=O stretch), 2230 cm⁻¹ (C≡N)

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies of solvents (DMF vs. THF) and catalysts (Pd/C vs. Pd(OAc)₂) reveal:

  • DMF enhances solubility of intermediates but may require higher temperatures (80°C vs. 60°C).
  • Palladium Nanoparticles (5 nm diameter) achieve 95% conversion in Suzuki-Miyaura couplings vs. 78% for Pd(OAc)₂.

Green Chemistry Approaches

  • Ultrasound-Assisted Synthesis : Reduces reaction time for cyclization steps by 40% and improves yield by 15%.
  • Microwave Irradiation : Achieves full conversion in Bischler-Napieralski cyclization within 20 minutes vs. 6 hours conventionally.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest analog, N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (), differs only in the substituent on the phenyl ring: 2-cyano vs. 4-trifluoromethyl. Key distinctions include:

  • Lipophilicity : The -CF₃ group increases logP (calculated: +0.7) more significantly than -CN (logP: +0.3), suggesting differences in membrane permeability and solubility.
  • Steric Impact : The linear -CN group occupies less steric volume than the bulkier -CF₃, which may influence binding to sterically constrained active sites.

Crystallographic Analysis

Crystallographic data for such compounds are often resolved using SHELX programs (). For example:

  • SHELXL refines small-molecule structures with high precision, critical for confirming the stereochemistry of the tetrahydroquinoline and pyrrolidine moieties.
  • SHELXE could assist in phase determination for macromolecular complexes if the compound is co-crystallized with a target protein.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 2-cyanophenyl group may enhance selectivity for enzymes sensitive to electron-deficient aromatic rings (e.g., tyrosine kinases). In contrast, the -CF₃ analog () might exhibit better CNS penetration due to higher lipophilicity.
  • Thermodynamic Stability: The tetrahydroquinoline core likely contributes to conformational rigidity, as seen in similar compounds where saturated rings improve metabolic stability.
  • Synthetic Scalability : ’s high-yield method supports feasible large-scale production, though purification of the target compound’s diastereomers (due to multiple chiral centers) remains challenging.

Biological Activity

Chemical Structure

The compound features a multi-functional structure characterized by:

  • A cyanophenyl group.
  • A tetrahydroquinoline moiety, which is known for its pharmacological relevance.
  • A pyrrolidine unit that may influence the compound's biological interactions.

Molecular Formula

The molecular formula for this compound is C22H30N4C_{22}H_{30}N_4, with a molecular weight of approximately 366.51 g/mol.

Research indicates that compounds with similar structures often exhibit diverse biological activities. The following mechanisms are hypothesized for N'-(2-cyanophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide:

  • Cholinesterase Inhibition : Compounds with tetrahydroquinoline derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various strains of bacteria and fungi, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionIC50 values indicating moderate inhibition
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityPotential cytostatic effects on cancer cells

Case Studies

  • Cholinesterase Inhibition Study : A study evaluated the inhibitory effects of various tetrahydroquinoline derivatives on AChE and BChE. The results indicated that certain modifications to the structure significantly enhanced inhibitory potency, with some derivatives showing IC50 values comparable to established inhibitors like physostigmine .
  • Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy of related compounds against multiple bacterial strains. Results showed that modifications to the pyrrolidine unit could enhance antibacterial activity, making it a promising candidate for further development .

Q & A

Basic Research Question

  • Spectroscopic Methods :
    • NMR (¹H/¹³C) identifies proton environments (e.g., pyrrolidine N-CH₂ vs. tetrahydroquinoline aromatic protons).
    • Mass Spectrometry (HRMS) confirms molecular weight (C₂₆H₂₈N₆O₂; calculated [M+H]⁺: 481.2352).
  • X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals. SHELX software is used for refinement, though low crystal symmetry (e.g., monoclinic systems) complicates data collection .
    Challenges : Overlapping signals in NMR due to similar substituents (e.g., pyrrolidine vs. tetrahydroquinoline CH₂ groups) may require advanced techniques like COSY or NOESY.

What strategies optimize reaction yield and purity during synthesis?

Advanced Research Question

  • DoE (Design of Experiments) : Varies parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading (0.5–2 mol%).
  • Purification : Gradient elution in HPLC (C18 column; acetonitrile/water) isolates the target compound from regioisomers.
  • By-product Mitigation : Quenching excess reagents (e.g., NaHCO₃ for acid scavenging) improves purity to >98% .

How can computational modeling predict biological activity and target interactions?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., falcipain-2 for antimalarial activity; binding energy ≤ -8.5 kcal/mol).
  • MD Simulations : Assess stability of ligand-protein complexes (RMSD ≤ 2 Å over 100 ns).
  • QSAR : Correlates substituent effects (e.g., 2-cyanophenyl’s electron-withdrawing nature) with IC₅₀ values .

What methods evaluate the compound’s biological activity in vitro?

Basic Research Question

  • Enzyme Inhibition Assays : Fluorogenic substrates measure inhibition of proteases (e.g., falcipain-2; % inhibition at 10 µM).
  • Cellular Assays : Cytotoxicity (MTT assay on HEK293 cells; CC₅₀ > 50 µM) and antimicrobial activity (MIC against S. aureus: 8 µg/mL).
  • Receptor Binding : Radioligand displacement (e.g., σ-receptors; Kᵢ < 100 nM) .

How do structural modifications influence structure-activity relationships (SAR)?

Advanced Research Question

Modification Impact on Activity Evidence Source
2-cyanophenyl → 3-chlorophenyl ↑ Antibacterial activity (MIC: 4 µg/mL)
Pyrrolidine → piperidine ↓ CNS penetration (logP: 2.1 → 3.4)
Tetrahydroquinoline N-methylation ↑ Metabolic stability (t₁/₂: 2 → 6 hrs)

What challenges arise in resolving crystallographic data for this compound?

Basic Research Question

  • Crystal Growth : Requires slow evaporation (hexane/EtOAc) and seeding techniques.
  • Data Collection : Low-resolution (<1.0 Å) data may necessitate synchrotron sources.
  • Refinement : SHELXL handles disorder in flexible groups (e.g., pyrrolidine ring) via PART and SIMU instructions .

How are contradictions in biological data across studies addressed?

Advanced Research Question

  • Batch Variability : HPLC purity checks (>98%) confirm compound integrity.
  • Assay Conditions : Standardize pH (7.4 vs. 6.5) and serum content (e.g., 10% FBS).
  • Meta-analysis : Compare datasets using tools like RevMan; subgroup analysis identifies outliers (e.g., logD discrepancies >0.5) .

What methodologies assess pharmacokinetic properties?

Advanced Research Question

  • ADME Profiling :
    • Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability.
    • Microsomal Stability (human liver): % remaining after 60 mins.
  • Metabolite ID : LC-MS/MS identifies oxidation (e.g., CYP3A4-mediated N-dealkylation) .

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